molecular formula C8H9Cl2NO B3034553 2-Amino-2-(3,4-dichlorophenyl)ethanol CAS No. 188586-38-1

2-Amino-2-(3,4-dichlorophenyl)ethanol

Cat. No.: B3034553
CAS No.: 188586-38-1
M. Wt: 206.07 g/mol
InChI Key: LXYGOSJYDNZVTO-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-dichlorophenyl)ethanol, also known as Droxidopa, is a chemical compound with the molecular formula C8H9Cl2NO and a molecular weight of 206.07 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-dichlorophenyl)ethanol typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield the corresponding alcohol or amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like sodium borohydride and lithium aluminum hydride, and nucleophiles such as halides and alkoxides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include the corresponding ketones, aldehydes, alcohols, amines, and substituted derivatives of this compound .

Scientific Research Applications

2-Amino-2-(3,4-dichlorophenyl)ethanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is used in the study of biological processes and as a tool to investigate the mechanisms of action of various biological pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of conditions such as neurogenic orthostatic hypotension.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-dichlorophenyl)ethanol involves its conversion to norepinephrine, a neurotransmitter that plays a crucial role in regulating blood pressure and other physiological functions. The compound acts on adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. The molecular targets and pathways involved include the adrenergic receptors and the biosynthetic pathway of norepinephrine.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-2-(3,4-dichlorophenyl)ethanol include:

  • 2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
  • 2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to be converted to norepinephrine and exert its physiological effects. This distinguishes it from other similar compounds that may not have the same biological activity or therapeutic potential .

Properties

IUPAC Name

2-amino-2-(3,4-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYGOSJYDNZVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297598
Record name β-Amino-3,4-dichlorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188586-38-1
Record name β-Amino-3,4-dichlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188586-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-3,4-dichlorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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